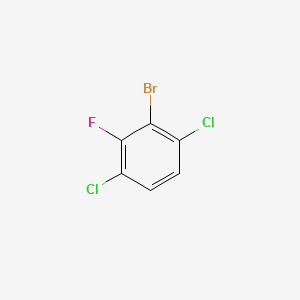

2-溴-1,4-二氯-3-氟苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-1,4-dichloro-3-fluorobenzene is a chemical compound with the molecular formula C6H2BrCl2F . It is a derivative of benzene, with bromine, chlorine, and fluorine atoms attached to the benzene ring .

Molecular Structure Analysis

The molecular weight of 2-Bromo-1,4-dichloro-3-fluorobenzene is 243.89 . The InChI code for this compound is 1S/C6H2BrCl2F/c7-5-3 (8)1-2-4 (10)6 (5)9/h1-2H .Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-1,4-dichloro-3-fluorobenzene are not available in the searched resources, similar compounds like 4-Bromofluorobenzene are known to undergo cross-coupling reactions . They can also form Grignard reagents used in the synthesis of fluorophenyl-containing compounds .Physical And Chemical Properties Analysis

2-Bromo-1,4-dichloro-3-fluorobenzene is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.科学研究应用

General Information

“2-Bromo-1,4-dichloro-3-fluorobenzene” is an aryl halide . It has the molecular formula

C6H3BrCl2

and a molecular weight of 225.90 . The CAS Registry Number for this compound is 1435-50-3 .Application in Organic Synthesis

Specific Scientific Field

This compound is used in the field of Organic Synthesis .

Summary of the Application

“2-Bromo-1,4-dichloro-3-fluorobenzene” can be used in the synthesis of various organic compounds .

Methods of Application or Experimental Procedures

While the specific methods of application or experimental procedures can vary depending on the target compound, the general process involves using “2-Bromo-1,4-dichloro-3-fluorobenzene” as a starting material in organic reactions .

Results or Outcomes

One specific outcome is the synthesis of "1,4-dichloro-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzene" .

Application in the Preparation of 5-Bromo-1,3-Dichloro-2-Fluorobenzene

Specific Scientific Field

This application falls under the field of Chemical Synthesis .

Summary of the Application

“2-Bromo-1,4-dichloro-3-fluorobenzene” can be used in the preparation of “5-bromo-1,3-dichloro-2-fluorobenzene”, which is an important chemical intermediate .

Methods of Application or Experimental Procedures

The preparation method comprises the following steps :

- Simultaneously feeding ammonium salt and a sodium nitrite aqueous solution into a tubular reactor for tubular diazotization reaction to obtain a diazonium salt intermediate .

- Dissolving cuprous bromide in hydrobromic acid, heating to 100-130°C, dropwise adding the diazonium salt intermediate prepared in the step (1) for reaction .

- After the complete reaction, performing after-treatment to obtain the 5-bromo-1,3-dichloro-2-fluorobenzene .

Results or Outcomes

The preparation method adopts the tubular diazotization reaction technology to prepare diazonium salt, reducing side reactions including diazonium salt coupling and decomposition. This makes the diazotization reaction more stable and improves the final yield . The tubular diazotization reaction technology has advantages of continuity in production, safety, short reaction time, and energy saving, making it suitable for industrial production in the future .

Application in the Preparation of 3,4-Dichloro-5-fluorobromobenzene

Summary of the Application

“2-Bromo-1,4-dichloro-3-fluorobenzene” can be used in the preparation of “3,4-dichloro-5-fluorobromobenzene”, which is an important chemical intermediate .

Methods of Application or Experimental Procedures

- Dissolving 3,5-dichloro-4-fluoroaniline in sulfuric acid to prepare ammonium salt .

- Simultaneously feeding the ammonium salt and a sodium nitrite aqueous solution into a tubular reactor for tubular diazotization reaction to obtain a diazonium salt intermediate .

- Dissolving cuprous bromide in hydrobromic acid, heating to 100-130°C, dropwise adding the diazonium salt intermediate prepared in the step (2) for reaction .

- After the complete reaction, performing after-treatment to obtain the 3,4-dichloro-5-fluorobromobenzene .

安全和危害

2-Bromo-1,4-dichloro-3-fluorobenzene is classified as a flammable liquid and vapor. It causes skin irritation and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

2-bromo-1,4-dichloro-3-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-5-3(8)1-2-4(9)6(5)10/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIMUZZZXQHIAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742961 |

Source

|

| Record name | 2-Bromo-1,4-dichloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1,4-dichloro-3-fluorobenzene | |

CAS RN |

1373233-32-9 |

Source

|

| Record name | 2-Bromo-1,4-dichloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B596198.png)

![5-[2-(Trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B596201.png)